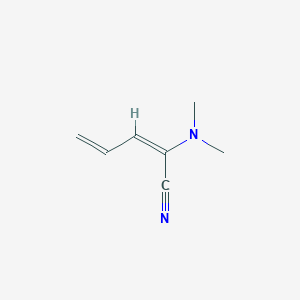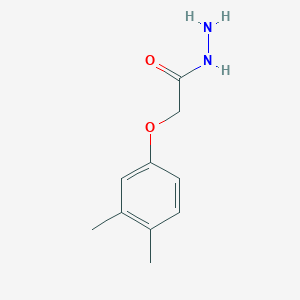
4-Methyl-3,6-dihydrooxazine-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is a chemical compound used in scientific research. It is also known as Moc-Cl and is used as a reagent in organic synthesis. The compound is a white crystalline solid with a molecular formula of C6H8ClNO2. It is an important intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 4-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is not well understood. However, it is believed to act as a carbonylating agent, which allows it to react with various nucleophiles. The resulting products can then be used in various organic synthesis reactions.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. However, it is considered to be relatively non-toxic and is not known to have any significant adverse effects on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is its versatility in organic synthesis. It can be used as a reagent in the synthesis of various organic compounds, making it a valuable tool in the laboratory. However, the compound can be difficult to handle due to its high reactivity and potential for hazardous reactions.
Future Directions
There are several future directions for research involving 4-Methyl-3,6-dihydrooxazine-2-carbonyl chloride. One area of interest is the development of new synthetic methods using the compound. Researchers are also exploring its potential as a reagent in the synthesis of new pharmaceuticals and other biologically active compounds. Additionally, there is interest in studying the mechanism of action of the compound and its potential applications in other areas of chemistry.
Synthesis Methods
The synthesis of 4-Methyl-3,6-dihydrooxazine-2-carbonyl chloride involves the reaction of 4-methylmorpholine with phosgene. The reaction takes place in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization or chromatography.
Scientific Research Applications
4-Methyl-3,6-dihydrooxazine-2-carbonyl chloride is widely used in scientific research. It is used as a reagent in the synthesis of various organic compounds, including peptides, amino acids, and nucleotides. The compound is also used in the preparation of active pharmaceutical ingredients (APIs) and intermediates.
properties
CAS RN |
117593-03-0 |
|---|---|
Product Name |
4-Methyl-3,6-dihydrooxazine-2-carbonyl chloride |
Molecular Formula |
C6H8ClNO2 |
Molecular Weight |
161.58 g/mol |
IUPAC Name |
4-methyl-3,6-dihydrooxazine-2-carbonyl chloride |
InChI |
InChI=1S/C6H8ClNO2/c1-5-2-3-10-8(4-5)6(7)9/h2H,3-4H2,1H3 |
InChI Key |
PTVAAXSVSWKJHQ-UHFFFAOYSA-N |
SMILES |
CC1=CCON(C1)C(=O)Cl |
Canonical SMILES |
CC1=CCON(C1)C(=O)Cl |
synonyms |
2H-1,2-Oxazine-2-carbonyl chloride, 3,6-dihydro-4-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















